5-Bromo-2-chloro-4-cyclopropylpyrimidine
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Overview
Description
5-Bromo-2-chloro-4-cyclopropylpyrimidine: is an organic compound with the molecular formula C7H6BrClN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloro-4-cyclopropylpyrimidine involves the reaction of 2-cyclopropylpyrimidine with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-cyclopropylpyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amino-substituted pyrimidine .
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of antiviral and anticancer agents .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyrimidine in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyrimidine
- 2-Chloro-5-bromopyrimidine
- 5-Bromo-2-cyclopropylpyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-4-cyclopropylpyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6BrClN2 |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H6BrClN2/c8-5-3-10-7(9)11-6(5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
YOYIQEOOILSEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
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